2-(2,4-二氯苯氧基)-N-(5-(异恶唑-5-基)-1,3,4-恶二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

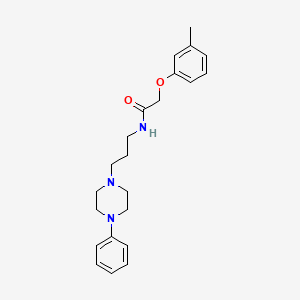

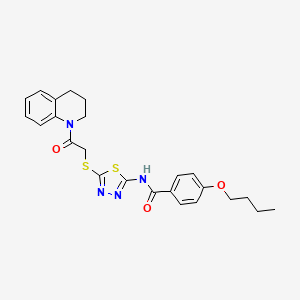

The compound "2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse pharmacological properties and is often explored for potential therapeutic applications.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of aromatic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole core. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by reacting the corresponding esters with hydrazine, followed by cyclization and final substitution with various electrophiles to obtain the target compounds . Another synthesis pathway involves the esterification of chlorophenoxyacetic acid, hydrazide formation, and ring closure with carbon disulfide to yield the oxadiazole core, which is then further substituted to achieve the desired derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The spatial arrangement of substituents around this core can significantly influence the compound's biological activity. For example, the structure of N-substituted acetamides with a halophenyl group attached to the oxadiazole ring was found to be V-shaped, with intermolecular interactions contributing to the formation of a 3-D array .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is often explored in the context of their potential biological activities. For instance, the S-alkylation of oxadiazole-thiones with chloroacetamides is a common reaction used to introduce various substituents and modify the compound's properties . The introduction of different functional groups can lead to a wide range of biological activities, including antibacterial and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. These compounds often exhibit significant biological activity, such as acetylcholinesterase inhibition, antibacterial effects, and antioxidant properties . The specific properties of "2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" would depend on its precise molecular structure, which could be elucidated through techniques like NMR, IR, and mass spectrometry.

科学研究应用

环境影响和降解

废物焚烧中的氯酚:结构与所查询化合物相似的氯酚已被确定为化学和热过程(包括城市固体废物焚烧)中二噁英的前体。研究重点在于了解这些化合物的形成途径和环境归宿,强调了不完全燃烧和导致持久性有机污染物的化学转化所起的作用 (彭等人,2016)。

除草剂毒性和环境分布:与 2,4-二氯苯氧乙酸 (2,4-D) 相关的除草剂的环境行为已得到广泛审查,研究表明广泛分布和对非目标生物的潜在毒性作用。这些见解对于了解类似化合物对农业和自然生态系统的影响至关重要 (祖安娜齐等人,2020)。

恶二唑衍生物的治疗应用:所讨论化学结构的一部分,1,3,4-恶二唑环,因其存在于具有广泛生物活性的合成分子中而备受关注。这项研究概述了 1,3,4-恶二唑基化合物的开发和应用,涵盖了药物化学,深入了解其潜在治疗价值 (维尔玛等人,2019)。

微生物降解

除草剂的生物降解:微生物在降解除草剂(如 2,4-D,与所讨论化合物具有相同官能团)中的作用已得到审查。这项工作强调了此类除草剂的环境持久性以及微生物过程对其修复的潜力,强调了了解微生物与类似复杂分子相互作用的必要性 (马格诺利等人,2020)。

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O4/c14-7-1-2-9(8(15)5-7)21-6-11(20)17-13-19-18-12(22-13)10-3-4-16-23-10/h1-5H,6H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQYFJUYXBRZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)